

# ACTM-838: A Novel Immunotherapy Showing Promise in Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | ACTM    |           |
| Cat. No.:            | B054656 | Get Quote |

A new investigational drug, **ACTM**-838, is showing potential in the fight against solid tumors by uniquely combining a bacterial delivery system with a dual-payload of immune-stimulating agents. This guide provides a comprehensive comparison of **ACTM**-838 with other therapies that leverage similar pathways, supported by available preclinical and clinical data.

Developed by Actym Therapeutics, **ACTM**-838 represents a novel approach in cancer immunotherapy. It utilizes a genetically modified, attenuated strain of Salmonella Typhimurium to selectively target the tumor microenvironment (TME). Once localized, the bacteria deliver two potent immunomodulatory payloads: an engineered form of Interleukin-15 (IL-15plex) and a constitutively active variant of the STING (Stimulator of Interferon Genes) protein (eSTING). This innovative strategy is designed to activate both the innate and adaptive immune systems to recognize and attack cancer cells.[1][2][3][4][5][6]

The mechanism of **ACTM**-838 involves the selective replication of the engineered bacteria within the adenosine-rich TME. The bacteria are then engulfed by tumor-resident antigen-presenting cells (APCs), leading to the release of the IL-15plex and eSTING payloads directly within these key immune cells.[1][6] The activation of the STING pathway triggers the production of type I interferons and other pro-inflammatory cytokines, while IL-15 promotes the proliferation and activation of natural killer (NK) cells and CD8+ T cells, which are crucial for killing cancer cells.[1][6]



# Performance Comparison of ACTM-838 and Other Immunotherapies

The performance of **ACTM**-838 can be benchmarked against other therapies targeting the STING and IL-15 pathways. While direct head-to-head clinical trial data is not yet available, preclinical studies and early clinical findings for various agents provide a basis for comparison.

## **STING Agonists**

The activation of the STING pathway is a promising strategy in cancer immunotherapy. Several STING agonists are currently in clinical development, with most requiring direct intratumoral injection due to systemic toxicity.



| Therapeutic Agent | Development Stage                             | Route of<br>Administration | Key Findings                                                                                                                                                                                                                                                                                                                                                                                                                        |
|-------------------|-----------------------------------------------|----------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| ACTM-838          | Phase 1 Clinical Trial<br>(NCT06336148)[1][2] | Intravenous[1]             | Preclinical: Potent single-agent antitumor efficacy in multiple murine tumor models, including checkpoint refractory models.[4][7] Showed synergistic effects with anti-PD1 therapy, leading to complete responses.[4][7] Induced durable antitumor immunity upon re-challenge in cured animals.[4] Reprogrammed the TME to a proinflammatory state with increased infiltration of T-cells, macrophages, and dendritic cells.[4][7] |
| ADU-S100 (MIW815) | Phase 1/2 Clinical<br>Trials                  | Intratumoral               | Preclinical: Induced tumor-specific CD8+ T cells and tumor clearance. Showed synergistic effects with immune checkpoint inhibitors.[8] Clinical: Modest efficacy in early trials.[9]                                                                                                                                                                                                                                                |
| BMS-986301        | Phase 1/2 Clinical<br>Trials                  | Intratumoral               | Preclinical: Showed greater tumor regression in both                                                                                                                                                                                                                                                                                                                                                                                |



|            |                                     |              | injected and non- injected tumors compared to ADU- S100 in murine models.[8] Achieved complete regression in a significant percentage of tumors when combined with an anti-PD-1 agent.[8]                                                            |
|------------|-------------------------------------|--------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| ONM-501    | Phase 1 Clinical Trial<br>(ON-5001) | Intratumoral | Clinical: Well-tolerated with early signs of clinical benefit as monotherapy and in combination with the PD-1 inhibitor cemiplimab.[10] Durable responses and prolonged stable disease observed in patients with advanced solid tumors.[10]          |
| BI 1703880 | Phase 1 Clinical Trial              | Intravenous  | Clinical: Well-tolerated in combination with the anti-PD-1 antibody ezabenlimab.[11] Showed promising early signs of immune activation, including upregulation of interferon-stimulated genes and recruitment of tumor-infiltrating lymphocytes.[11] |



### **IL-15-Based Therapies**

Interleukin-15 is a cytokine that plays a critical role in the development and activation of NK cells and CD8+ T cells. Several IL-15 superagonists are being investigated for their anti-cancer properties.



| Therapeutic Agent | Development Stage                             | Route of<br>Administration    | Key Findings                                                                                                                                                                   |
|-------------------|-----------------------------------------------|-------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| ACTM-838          | Phase 1 Clinical Trial<br>(NCT06336148)[1][2] | Intravenous[1]                | Preclinical: The IL- 15plex payload contributes to the activation and viability of NK and B cells, as well as T cells, leading to a robust and durable anti-tumor response.[1] |
| N-803 (Anktiva)   | Approved for certain types of bladder cancer  | Intravesical,<br>Subcutaneous | Clinical: In combination with BCG, showed high complete response rates in patients with BCG-unresponsive non-muscle-invasive bladder cancer.[1] Generally well-tolerated.[12]  |
| NKTR-255          | Phase 1 Clinical Trial<br>(NCT04136756)       | Intravenous                   | Preclinical: Demonstrated promising activity in hematologic malignancies.[1]                                                                                                   |
| SAR445877         | Phase 1/2 Clinical<br>Trial (NCT05584670)     | Intravenous                   | Preclinical: Increased recruitment of cytotoxic immune cells to the TME, leading to prolonged survival and tumor clearance.  [1]                                               |
| SO-C101           | Phase 1 Clinical Trial                        | Subcutaneous                  | Preclinical: Showed increased long-term                                                                                                                                        |



survival and tumor regression in in vivo models.[13]
Demonstrated synergistic effects when combined with checkpoint inhibitors and ADCC-mediating antibodies.[13]

# Signaling Pathways and Experimental Workflows ACTM-838 Mechanism of Action

The following diagram illustrates the proposed mechanism of action of **ACTM**-838 within the tumor microenvironment.





Click to download full resolution via product page



Caption: **ACTM**-838 delivers eSTING and IL-15plex to APCs in the TME, activating NK and CD8+ T cells to kill tumor cells.

### **Experimental Workflow for Preclinical Evaluation**

A typical preclinical workflow to assess the efficacy of a novel immunotherapy like **ACTM**-838 is depicted below.



Click to download full resolution via product page



Caption: Workflow for in vivo preclinical evaluation of anti-tumor efficacy and immune response.

## **Detailed Experimental Methodologies**

The following are summaries of standard protocols used in the preclinical evaluation of immunotherapies like **ACTM**-838.

#### In Vivo Tumor Models

- Cell Lines and Animal Models: Studies often utilize syngeneic mouse tumor models, such as MC38 (colon adenocarcinoma) or EMT6 (breast cancer), implanted in immunocompetent mice (e.g., C57BL/6 or BALB/c).[7][14] This allows for the evaluation of the therapy's effect on a fully functional immune system.
- Tumor Implantation: Tumor cells are cultured and then injected subcutaneously into the flank
  of the mice.[15][16] Tumor growth is monitored regularly by measuring tumor volume with
  calipers.[17]
- Treatment Administration: ACTM-838 and control agents are administered intravenously (IV) at specified doses and schedules.[4][7]
- Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. At the end of
  the study, tumors are excised and weighed.[17] In some studies, survival is also monitored.
   For cured animals, a tumor re-challenge may be performed to assess for immunological
  memory.[4]

#### Immune Cell Profiling by Flow Cytometry

- Sample Preparation: Tumors are harvested, mechanically and enzymatically dissociated into single-cell suspensions.[18] Blood and spleen may also be collected to assess systemic immune responses.
- Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies specific for various immune cell surface markers (e.g., CD3, CD4, CD8, CD45, NK1.1) and intracellular markers (e.g., FoxP3 for regulatory T cells, Granzyme B for cytotoxic cells).[19][20][21] A viability dye is included to exclude dead cells from the analysis.[20][21]



 Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer to quantify the different immune cell populations within the tumor and other tissues.[22]

### **Cytokine Analysis**

- Sample Collection: Tumor homogenates or serum samples are collected from treated and control animals.
- Multiplex Immunoassay (Luminex): A multiplex bead-based immunoassay is often used to simultaneously measure the concentrations of multiple cytokines and chemokines (e.g., IFNy, TNF-α, IL-6, CXCL10) in a small sample volume.[2][23][24]
- ELISA: Enzyme-Linked Immunosorbent Assay can be used to measure the concentration of a single cytokine with high sensitivity and specificity.[25][26]

#### Conclusion

**ACTM**-838 represents a promising and differentiated approach to cancer immunotherapy. By delivering a combination of a STING agonist and an IL-15 superagonist directly to the tumor microenvironment via a bacterial vector, it has the potential to overcome some of the limitations of systemically administered immunotherapies and intratumorally injected STING agonists. Preclinical data are encouraging, demonstrating potent anti-tumor activity and the induction of a robust and durable immune response. The ongoing Phase 1 clinical trial will be crucial in determining the safety and efficacy of **ACTM**-838 in patients with solid tumors and will provide valuable insights into its performance compared to other emerging immunotherapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. onclive.com [onclive.com]
- 2. Cytokine profiling analysis on conditioned medium of human neurons using Luminex multiplex assay [protocols.io]

#### Validation & Comparative





- 3. Frontiers | IL-15 in the Combination Immunotherapy of Cancer [frontiersin.org]
- 4. actymthera.com [actymthera.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Actym Therapeutics Reports Preclinical Data Demonstrating ACTM-838's Ability to Generate Anti-Tumor Immunity [prnewswire.com]
- 7. oncotarget.com [oncotarget.com]
- 8. targetedonc.com [targetedonc.com]
- 9. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy |
   Sweis Lab | University of Chicago [sweislab.uchicago.edu]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. Oxford Oncology at ESMO 2025 Department of Oncology [oncology.ox.ac.uk]
- 12. tandfonline.com [tandfonline.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. researchgate.net [researchgate.net]
- 15. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 17. research.charlotte.edu [research.charlotte.edu]
- 18. google.com [google.com]
- 19. youtube.com [youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. bio-rad.com [bio-rad.com]
- 24. youtube.com [youtube.com]
- 25. Detection and Quantification of Cytokines and Other Biomarkers PMC [pmc.ncbi.nlm.nih.gov]
- 26. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research Creative Proteomics [cytokine.creative-proteomics.com]



 To cite this document: BenchChem. [ACTM-838: A Novel Immunotherapy Showing Promise in Solid Tumors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b054656#actm-performance-compared-to-other-compound-class-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com